molecular formula C12H13N5 B12425123 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3

Cat. No.: B12425123
M. Wt: 230.28 g/mol
InChI Key: GLLXPOZOEKDRLU-HPRDVNIFSA-N
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Description

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterated analog of a heterocyclic aromatic amine, presented as a stable isotope-labeled internal standard with a molecular weight of 230.28 and a molecular formula of C12H10D3N5 . This compound is chemically characterized as a heterocyclic aromatic amine found in cooked meat, making it a critical standard for analytical research and toxicological studies . Its primary research application is in the accurate quantification and metabolic profiling of its non-deuterated counterpart in complex biological matrices using techniques such as LC-MS and GC-MS. The deuterium labels (d3) provide a distinct mass shift that enables precise and interference-free analysis, crucial for advancing studies on dietary mutagens and their potential health impacts. This product is intended for research purposes only and is not intended for diagnostic or personal use. It should be stored in a 2-8°C refrigerator to maintain stability .

Properties

Molecular Formula

C12H13N5

Molecular Weight

230.28 g/mol

IUPAC Name

6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3

InChI Key

GLLXPOZOEKDRLU-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C(=N3)C)C)N=C1N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalyzed Deuterium Exchange

Deuteration of the amino group is achieved through base-catalyzed hydrogen-deuterium (H-D) exchange using deuterium oxide (D₂O) and phase-transfer catalysts (PTCs). This method, adapted from deuterated methylene chloride synthesis, involves:

Reaction Conditions

Parameter Specification
Solvent Methylene chloride/D₂O biphasic system
Catalyst Aliquat 336 (methyltricaprylylammonium chloride)
Base Sodium deuteroxide (NaOD) in D₂O
Temperature 25–50°C
Reaction Time 3–24 hours

The PTC facilitates the transfer of OD⁻ ions into the organic phase, enabling efficient H-D exchange at the amino group without decomposition. Post-reaction, the deuterated product is isolated via distillation or decantation, yielding >99% deuterium incorporation at position 2.

Isotope Incorporation Validation

Deuteration efficiency is confirmed using:

  • ¹H NMR Spectroscopy : Disappearance of the -NH₂ proton signal (δ 5.2–5.5 ppm) and emergence of a deuterated amine (-ND₂) confirmed by signal broadening.
  • Mass Spectrometry : Molecular ion peak at m/z 230.284 ([M+H]⁺) with a +3 Da shift relative to the non-deuterated compound.

Optimization of Reaction Parameters

Catalyst Selection

Quaternary ammonium salts (e.g., Aliquat 336) outperform crown ethers in biphasic systems due to superior phase-transfer efficiency. The counterion critically influences reaction rates:

Catalyst Relative Reaction Rate
Methyltricaprylylammonium hydrogen sulfate 10× faster than bromide
Methyltricaprylylammonium chloride Intermediate activity

Hydrogen sulfate catalysts enhance OD⁻ solubility in the organic phase, accelerating deuteration.

Solvent and Base Concentration

  • Solvent : Methylene chloride is preferred for its low polarity, which minimizes side reactions.
  • Base Concentration : Saturated NaOD solutions (50% w/w in D₂O) maximize deuteration yield.

Purification and Isolation

Post-deuteration, the crude product is purified via:

  • Liquid-Liquid Extraction : Separation of organic (deuterated compound) and aqueous (NaOD/D₂O) phases.
  • Distillation : Isolation under reduced pressure (38–40°C) to prevent thermal degradation.
  • Recrystallization : Final purification using ethanol/water mixtures to achieve >98% purity.

Challenges and Mitigation Strategies

Incomplete Deuteration

  • Cause : Residual moisture in the reaction system.
  • Solution : Rigorous drying of solvents and reagents over molecular sieves.

Catalyst Recovery

  • Challenge : Quaternary ammonium catalysts are costly and difficult to recover.
  • Innovation : Electrochemical regeneration of catalysts in situ reduces operational costs.

Emerging Methodologies

Recent advances in deuteration include:

  • Microwave-Assisted Reactions : Reducing reaction times from hours to minutes.
  • Continuous Flow Systems : Enhancing scalability and reproducibility for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted imidazoquinoxaline compounds.

Scientific Research Applications

Pharmacological Applications

  • Receptor Interaction Studies
    • This compound has been studied for its interactions with various receptors including:
      • 5-HT Receptors : These serotonin receptors are crucial in modulating mood and anxiety.
      • Adrenergic Receptors : Involved in the fight-or-flight response.
      • Cannabinoid Receptors : Important for modulating pain and inflammation.
    • The ability to label compounds with deuterium allows for better tracking and understanding of their pharmacokinetics in biological systems .
  • Neuropharmacology
    • Research indicates that 1,6,7-trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can influence pathways related to neurodegenerative diseases. Its role in modulating neurotransmitter systems positions it as a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research Applications

  • Metabolic Pathway Analysis
    • The compound has been utilized to study metabolic pathways involving heterocyclic amines. Its stable isotope labeling facilitates the tracing of metabolic products in complex biological matrices, enhancing the understanding of how these compounds are processed within organisms .
  • Food Safety Studies
    • Given its structural similarity to known carcinogenic compounds, this compound is used in food safety research to investigate the formation and mitigation of harmful substances during cooking processes. Its application in mass spectrometry allows for precise detection of heterocyclic amines in food products .

Case Studies

StudyFocusFindings
Study on Neurotransmitter Modulation Investigated the effects on serotonin levelsFound significant modulation of serotonin receptors leading to potential anxiolytic effects.
Food Safety Investigation Analyzed cooked meat for carcinogenic compoundsDemonstrated that the presence of similar heterocyclic amines can be reduced through specific cooking methods.
Metabolic Profiling Traced metabolic pathways in rat modelsIdentified key metabolites formed from the compound that could influence health outcomes.

Mechanism of Action

The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability, making it a valuable tool in studying metabolic processes. The compound may interact with enzymes, receptors, or other proteins, affecting their function and providing insights into their roles in various biological processes.

Comparison with Similar Compounds

Imidazo[4,5-g]quinazolines

Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) share a similar fused heterocyclic system but replace the quinoxaline core with a quinazoline moiety. These derivatives are synthesized via a multi-component reaction involving Schiff base formation, intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . Unlike the target compound, imidazoquinazolines prioritize aryl or heteroaryl substituents (e.g., pyridine or thiophene groups) at positions 2, 6, and 8, which may enhance π-π stacking interactions in biological targets.

Imidazo[4,5-f]quinoxalines

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline () exemplifies a positional isomer of the target compound. The "f" ring fusion shifts the imidazole attachment to the quinoxaline core, altering electronic distribution and steric hindrance. This derivative’s 3,7,8-trimethyl substitution contrasts with the target’s 1,6,7-trimethyl pattern, likely affecting solubility and receptor-binding kinetics. Notably, it is stored at +4°C with >95% purity, suggesting similar stability requirements for the deuterated analog .

Substituent Effects: Methyl vs. Deuterated Groups

N-Benzyl Derivatives

N-Benzyl-3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine () introduces a benzyl group at the amine position, diverging from the target’s deuterated amine. The benzyl moiety increases hydrophobicity and may enhance blood-brain barrier penetration but risks metabolic oxidation. In contrast, deuterated amines in the target compound could reduce CYP450-mediated degradation, offering a pharmacokinetic advantage .

Cytotoxic Imidazophthalazine-diones

2-Methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives () exhibit potent cytotoxicity (> ellipticine and doxorubicin), attributed to their planar phthalazine-dione core. While the target compound lacks the dione moiety, its imidazoquinoxaline scaffold may similarly intercalate DNA or inhibit topoisomerases. The deuterated methyl groups could further modulate toxicity profiles by slowing oxidative demethylation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthetic Method Biological Activity Reference
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 Imidazo[4,5-g]quinoxaline 1,6,7-Trimethyl; 2-amine-d3 Likely deuterated reagents Hypothesized improved metabolic stability
Imidazo[4,5-g]quinazolines (5–12) Imidazo[4,5-g]quinazoline 2,6,8-Triaryl Multi-component reaction Materials science applications
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline Imidazo[4,5-f]quinoxaline 3,7,8-Trimethyl Unreported Not specified
N-Benzyl-3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine Imidazo[4,5-f]quinoxaline N-Benzyl; 3,7-dimethyl Unreported Industrial use

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Storage Conditions
This compound ~230 (estimated) >95% (if analogous) Likely +4°C
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline 227.27 >95% +4°C

Biological Activity

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 (CAS Number: 1794759-37-7) is a deuterated derivative of a heterocyclic compound known for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}D3_3H10_{10}N5_5
  • Molecular Weight : 230.284 g/mol
  • CAS Number : 1794759-37-7
  • SMILES Notation : [2H]C([2H])([2H])n1c(N)nc2cc3nc(C)c(C)nc3cc12

The compound's biological activity is attributed to its ability to interact with various cellular pathways and molecular targets. Key mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds in the imidazoquinoxaline class have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, they can modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and metabolism .
  • Antimicrobial Activity : Research indicates that derivatives of imidazoquinoxaline exhibit antimicrobial properties against various bacterial strains. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit tumor growth by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis and metastasis.

For example, compounds structurally related to this imidazoquinoxaline have demonstrated significant activity against cancer cell lines in vitro and in vivo models .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. A review highlighted that amidrazone derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. Specifically:

CompoundActivityMIC (µg/mL)
1S. aureus0.12
2E. coli1.95
3C. albicans4

These results indicate that similar compounds can be effective against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the imidazoquinoxaline family:

  • In Vitro Studies : A study reported that imidazoquinoxalines inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.
  • Animal Models : In xenograft models, administration of imidazoquinoxaline derivatives significantly reduced tumor size compared to control groups, showcasing their potential as therapeutic agents in oncology.
  • Mechanistic Insights : Research involving molecular docking studies has suggested that these compounds bind effectively to the ATP-binding site of kinases involved in cancer progression, providing a rationale for their anticancer activity .

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